molecular formula C5H12ClN B2843820 Methyl(2-methylprop-2-en-1-yl)amine hydrochloride CAS No. 118814-96-3

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride

Cat. No. B2843820
CAS RN: 118814-96-3
M. Wt: 121.61
InChI Key: GCNVREMXOWMOQW-UHFFFAOYSA-N
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Description

“Methyl(2-methylprop-2-en-1-yl)amine hydrochloride” is a chemical compound with the molecular formula C5H12ClN . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl(2-methylprop-2-en-1-yl)amine hydrochloride” can be represented by the InChI code: 1S/C5H11N.ClH/c1-5(2)4-6-3;/h6H,1,4H2,2-3H3;1H . This indicates that the molecule consists of a chloride ion (Cl-) and a cation derived from the amine (C5H12N+).


Physical And Chemical Properties Analysis

“Methyl(2-methylprop-2-en-1-yl)amine hydrochloride” has a molecular weight of 121.61 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Corrosion Inhibition

  • Schiff base compounds, which can be structurally related to Methyl(2-methylprop-2-en-1-yl)amine hydrochloride, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. Their effectiveness is attributed to the presence of heteroatoms in their structure, which enhances inhibitor efficiency (Leçe, Emregül, & Atakol, 2008).

Polymer Science

  • Secondary amines, akin to Methyl(2-methylprop-2-en-1-yl)amine hydrochloride, have been used as additives to prevent gel formation in highly concentrated solutions of polyaniline, improving solubility and reducing solution viscosity, which is crucial for processing and application of conducting polymers (Yang & Mattes, 1999).

Organic Synthesis and Catalysis

  • Research has explored the use of amine compounds in the catalytic synthesis of polyamides from ε-caprolactone, demonstrating their potential as catalysts in polymerization reactions to produce materials with specific properties (Yao et al., 2005).
  • Amines have been utilized in the chemoselective methylation of functionalized amines and diols with supercritical methanol over solid acid and acid-base bifunctional catalysts, highlighting their role in selective organic transformations (Oku et al., 2004).

Biomedical Applications

  • Studies have investigated the effects of amine derivatives on bacterial cells, such as the irreversible damage to bacterial DNA induced by N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, showing potential antimicrobial applications (Shimi & Shoukry, 1975).

Analytical Chemistry

  • The use of methylated amines in Raman spectroscopy has been explored to understand the ionization and methylation effects on amino groups, contributing to the analytical applications in identifying and characterizing compounds (Edsall, 1937).

Safety and Hazards

“Methyl(2-methylprop-2-en-1-yl)amine hydrochloride” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,2-dimethylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)4-6-3;/h6H,1,4H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVREMXOWMOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(2-methylprop-2-en-1-yl)amine hydrochloride

CAS RN

118814-96-3
Record name methyl(2-methylprop-2-en-1-yl)amine hydrochloride
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